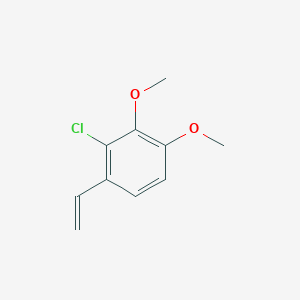

2-Chloro-1-ethenyl-3,4-dimethoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

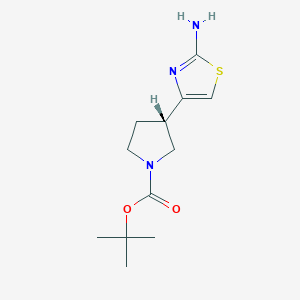

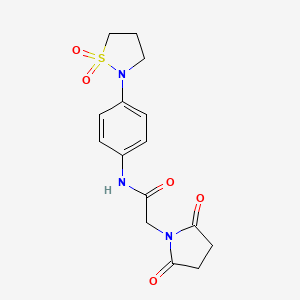

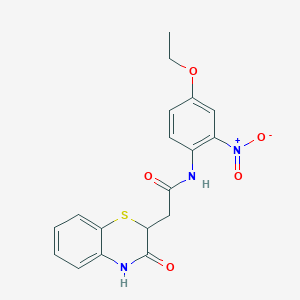

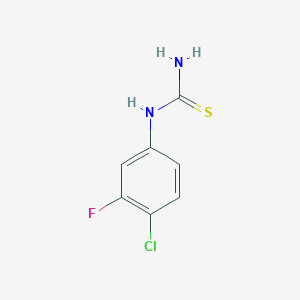

2-Chloro-1-ethenyl-3,4-dimethoxybenzene is a chemical compound with the CAS Number: 1339650-73-5 . It has a molecular weight of 198.65 . The IUPAC name for this compound is 2-chloro-3,4-dimethoxy-1-vinylbenzene .

Molecular Structure Analysis

The InChI code for 2-Chloro-1-ethenyl-3,4-dimethoxybenzene is 1S/C10H11ClO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h4-6H,1H2,2-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Chloro-1-ethenyl-3,4-dimethoxybenzene is a liquid at room temperature . The compound should be stored at temperatures below -10 degrees Celsius .Scientific Research Applications

Oxidation and Catalysis

One key area of interest is the oxidation processes involving 2-Chloro-1-ethenyl-3,4-dimethoxybenzene. For example, it has been found that 2-Chloro-1,4-dimethoxybenzene (a closely related compound) undergoes oxidation by lignin peroxidase (LiP), forming various products including 2-chloro-1,4-benzoquinone and dimers through the intermediacy of a cation radical. This process highlights the compound's role in oxidative enzymatic reactions, suggesting potential applications in bioremediation and synthetic chemistry (Teunissen et al., 1998).

Furthermore, 2-Chloro-1,4-Dimethoxybenzene has been identified as a novel catalytic cofactor superior to veratryl alcohol in the oxidation of anisyl alcohol by lignin peroxidase, indicating its efficiency in catalyzing specific biochemical reactions (Teunissen & Field, 1998).

Electrochemical Studies

Electrochemical reduction studies involving compounds structurally related to 2-Chloro-1-ethenyl-3,4-dimethoxybenzene, such as methoxychlor, have been conducted to understand their reduction behavior. These studies are crucial for applications in environmental chemistry, particularly in the degradation of persistent organic pollutants (McGuire & Peters, 2016).

Synthetic Chemistry

In synthetic chemistry, the acetylation of dimethoxybenzenes has been explored, with acidic zeolites catalyzing the formation of dimethoxyacetophenones. This research underscores the compound's utility as a building block in organic synthesis, enabling the production of a variety of chemically significant derivatives (Moreau, Finiels, & Meric, 2000).

Additionally, phase transfer Pd(0) catalyzed polymerization reactions involving derivatives of dimethoxybenzene demonstrate the compound's potential in polymer science, contributing to the development of new materials with specific properties (Pugh & Percec, 1990).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Target of Action

It is known that the compound can cause specific target organ toxicity, particularly affecting the respiratory system .

Mode of Action

It is likely to interact with its targets through electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .

Biochemical Pathways

Given its potential impact on the respiratory system , it may influence pathways related to respiratory function and cellular respiration.

Result of Action

Its potential toxicity to specific organs, particularly the respiratory system , suggests that it may induce cellular changes or damage in these areas.

properties

IUPAC Name |

2-chloro-1-ethenyl-3,4-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h4-6H,1H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIVXVFMXJNWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride](/img/structure/B2987187.png)

![2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2987200.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2987205.png)